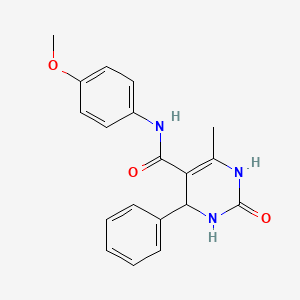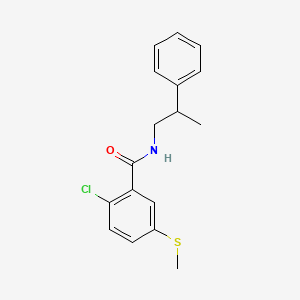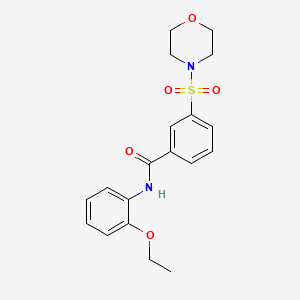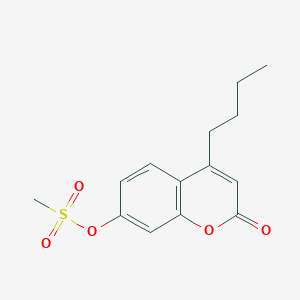![molecular formula C15H11N3O4S B4919341 2-imino-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B4919341.png)
2-imino-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-imino-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one, commonly known as MNTFM, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties and potential applications in various fields. MNTFM is a thiazolidinone derivative that possesses a furan ring and a nitro group, making it a versatile molecule for various biological and chemical studies.
作用机制
The mechanism of action of MNTFM is not fully understood. However, it is believed that MNTFM exerts its biological effects by interacting with cellular targets such as enzymes, receptors, and DNA. MNTFM has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and aldose reductase. It has also been found to bind to DNA and cause structural changes, which may lead to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
MNTFM has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. MNTFM has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Furthermore, MNTFM has been shown to enhance the immune response by increasing the production of cytokines and chemokines.
实验室实验的优点和局限性
MNTFM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MNTFM is also soluble in common organic solvents, making it easy to handle in the lab. However, MNTFM has some limitations for lab experiments. It has low water solubility, which limits its application in aqueous systems. Furthermore, MNTFM can be toxic to cells at high concentrations, which may limit its use in certain experiments.
未来方向
MNTFM has shown promising results in various areas of scientific research. There are several future directions for the study of MNTFM. One possible direction is to investigate the potential of MNTFM as a therapeutic agent for cancer and microbial infections. Another direction is to explore the use of MNTFM as a drug delivery system for metal ions and other active compounds. Furthermore, the mechanism of action of MNTFM needs to be further elucidated to fully understand its biological effects.
合成方法
MNTFM can be synthesized by the reaction of 2-mercaptoacetic acid with 5-(2-methyl-5-nitrophenyl)-2-furfural in the presence of a base. The reaction results in the formation of 2-imino-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one. The purity of the final product can be improved by recrystallization using a suitable solvent.
科学研究应用
MNTFM has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the areas of cancer research, microbial studies, and drug development. MNTFM has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also shown antibacterial and antifungal properties against several pathogenic microorganisms. Furthermore, MNTFM has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
属性
IUPAC Name |
(5E)-2-amino-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-8-2-3-9(18(20)21)6-11(8)12-5-4-10(22-12)7-13-14(19)17-15(16)23-13/h2-7H,1H3,(H2,16,17,19)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCACSIUOKLMFEG-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-4-[4-(trifluoromethyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4919263.png)
![ethyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4919265.png)

![2-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B4919283.png)

![4-[4-nitro-3-(1-pyrrolidinyl)phenyl]morpholine](/img/structure/B4919290.png)


![2,2,3,3-tetrafluoropropyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B4919318.png)
![2-(4-ethyl-1-piperazinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4919321.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4919330.png)
![4-[(2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4919336.png)

